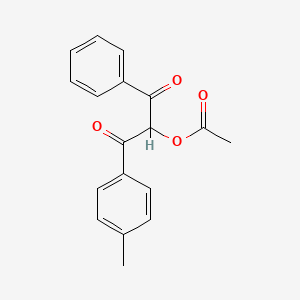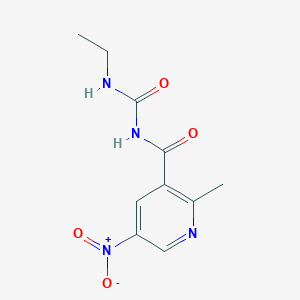![molecular formula C14H22O B14603333 (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is a bicyclic organic compound known for its unique structure and properties This compound is characterized by a bicyclo[720]undecane framework with a double bond at the 5-position and three methyl groups at the 6 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like distillation or recrystallization.
化学反应分析
Types of Reactions
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
科学研究应用
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(-)-Carvone: A monoterpene found in spearmint with similar structural features.
(+)-Menthofuran: Another monoterpene with a bicyclic structure.
Uniqueness
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is unique due to its specific bicyclic framework and the presence of three methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC 名称 |
(5Z)-6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-12H,4,6-9H2,1-3H3/b10-5- |
InChI 键 |
MBZBBVTYLUNZPJ-YHYXMXQVSA-N |
手性 SMILES |
C/C/1=C/CCC(=O)C2CC(C2CC1)(C)C |
规范 SMILES |
CC1=CCCC(=O)C2CC(C2CC1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


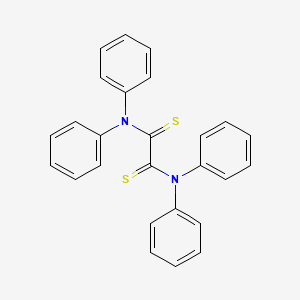
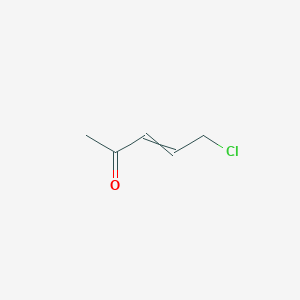


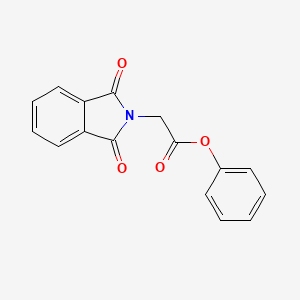
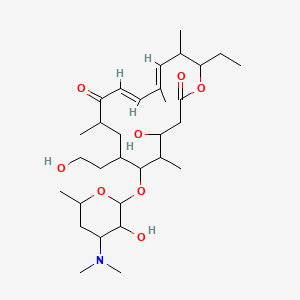
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
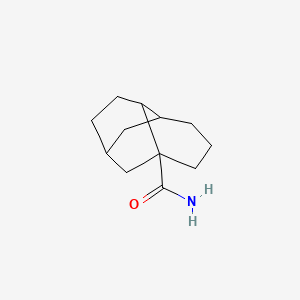
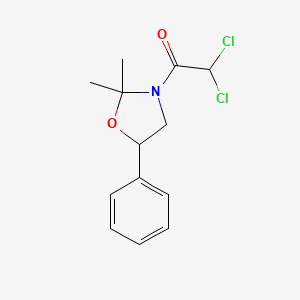
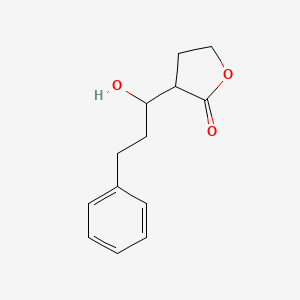
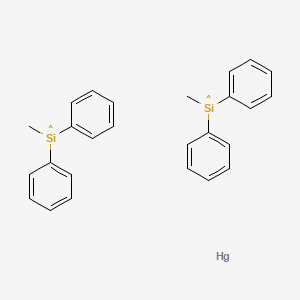
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
